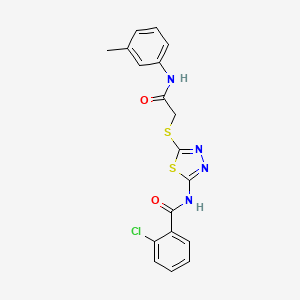

2-chloro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

The compound 2-chloro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide belongs to the 1,3,4-thiadiazole family, a class of heterocyclic compounds renowned for their diverse biological activities, including anticancer, antimicrobial, and antifungal properties . Structurally, it features:

- A 1,3,4-thiadiazole core substituted with a thioether-linked 2-oxoethyl group.

- An m-tolylamino (meta-methylphenylamino) moiety attached to the oxoethyl group.

- A 2-chlorobenzamide group at the 2-position of the thiadiazole ring.

For example, similar 1,3,4-thiadiazoles are synthesized via iodine/triethylamine-mediated dehydrosulfurization in DMF or by reacting benzoylisothiocyanate with thiosemicarbazide followed by functionalization .

Properties

IUPAC Name |

2-chloro-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O2S2/c1-11-5-4-6-12(9-11)20-15(24)10-26-18-23-22-17(27-18)21-16(25)13-7-2-3-8-14(13)19/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTRHTDTOHQYKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under specific conditions.

Reduction: The carbonyl group in the benzamide moiety can be reduced to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising results in various biological assays:

- Antimicrobial Activity : Thiadiazole derivatives are often evaluated for their antimicrobial properties. Research indicates that the structural features of this compound enhance its efficacy against a range of bacterial strains .

- Anticancer Potential : Studies have demonstrated that compounds containing thiadiazole moieties can induce apoptosis in cancer cells. The mechanism typically involves the modulation of apoptotic pathways and the inhibition of cell proliferation .

- Anti-inflammatory Effects : Similar compounds have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that 2-chloro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide may also possess such activity .

Agricultural Applications

Research into thiadiazole derivatives has revealed their potential as agrochemicals:

- Pesticidal Activity : Compounds similar to this compound have been tested for their ability to control plant pathogens. Their efficacy against fungi and insects makes them suitable candidates for pesticide development .

Material Science

Thiadiazole derivatives are also explored for their utility in materials science:

- Polymer Chemistry : The incorporation of thiadiazole units into polymer matrices can enhance thermal stability and mechanical properties. This opens avenues for developing high-performance materials used in electronics and coatings .

Case Studies

Several studies illustrate the applications of this compound:

Mechanism of Action

The mechanism by which this compound exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiadiazole and benzamide moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Features

The table below compares the target compound with key analogs reported in the literature:

Key Differences and Implications

The 2-chlorobenzamide moiety is a common pharmacophore in antimicrobial and anticancer agents, as seen in ZVT () and oxadiazole-thiadiazole hybrids (–11).

Biological Activity :

- Anticandidal activity is prominent in oxadiazole-thiadiazole hybrids (e.g., 6e ), attributed to ergosterol biosynthesis inhibition . The target compound’s m-tolyl group may confer similar antifungal properties.

- ZVT () demonstrates antimycobacterial activity, suggesting the chloro-benzamide-thiadiazole scaffold’s versatility against diverse pathogens.

Synthetic Complexity: The target compound’s thioethyl-oxo-m-tolylamino side chain requires multi-step synthesis, contrasting with simpler analogs like the 4-chlorophenyl derivative ().

Research Findings and Data

Spectral Characterization

- IR/NMR : Thiadiazole derivatives are typically characterized by C=N (1550–1650 cm⁻¹) and C-S (650–750 cm⁻¹) stretches in IR. NMR confirms aromatic protons (δ 7.0–8.5 ppm) and methyl/methylene groups (e.g., m-tolyl CH₃ at δ 2.3 ppm) .

- Mass Spectrometry : High-resolution MS data (e.g., ) validate molecular weights and substituent integrity.

Notes

- Synthetic Challenges : Multi-step functionalization of the thiadiazole core may require precise control of reaction conditions (e.g., iodine/TEA in DMF ).

- Pharmacological Potential: The m-tolyl group’s lipophilicity could enhance blood-brain barrier penetration, making the compound a candidate for CNS-targeted therapies.

- Characterization : Rigorous spectral validation (IR, NMR, HRMS) is critical for confirming structural fidelity in such complex derivatives .

Biological Activity

2-chloro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structural features of this compound, including the presence of a thiadiazole ring and various functional groups, contribute to its unique biological properties.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that related thiadiazole compounds demonstrate comparable efficacy to standard antibiotics such as ciprofloxacin .

Anticancer Properties

Recent investigations into thiadiazole derivatives have highlighted their potential as anticancer agents. The compound has been shown to inhibit cancer cell proliferation in vitro, with specific studies indicating its effectiveness against certain cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell cycle progression .

Adenosine Receptor Antagonism

The structural similarities between this compound and other known adenosine receptor antagonists suggest potential activity at these receptors. Thiadiazole derivatives have been reported to exhibit selective binding affinity for adenosine A(1) and A(3) receptors, which are implicated in various physiological processes including inflammation and cancer progression .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of thiadiazole derivatives, including this compound). Results indicated effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anticancer Activity : In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, showing IC50 values in the low micromolar range. Mechanistic studies suggested that it induces apoptosis through mitochondrial pathways .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-chloro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | Contains chlorine; similar thiadiazole structure | Antimicrobial and antifungal |

| 1,3,4-thiadiazole derivatives | Various substitutions on the thiadiazole ring | Broad spectrum of pharmacological properties |

| N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide | Potent adenosine A(1) receptor antagonist | K(i) value of 7 nM |

Q & A

Q. What are the recommended synthetic routes and characterization methods for this compound?

The synthesis typically involves multi-step reactions starting with 5-amino-1,3,4-thiadiazole derivatives. A common approach includes:

- Step 1 : Condensation of 2-chlorobenzoyl chloride with 5-amino-1,3,4-thiadiazole under reflux in triethylamine or pyridine .

- Step 2 : Thioether formation using 2-oxo-2-(m-tolylamino)ethyl thiol, often via nucleophilic substitution in ethanol or DMF at 60–80°C .

- Purification : Recrystallization from ethanol or pet-ether, monitored by TLC (chloroform:acetone, 3:1) .

Q. Characterization :

Q. What are the critical structural features influencing its stability?

Q. How can researchers optimize reaction yields during synthesis?

-

Key variables :

-

Yield optimization :

Step Yield Range Critical Factor Acylation 70–85% Stoichiometric excess of acyl chloride Cyclization 90–97% Acid concentration (H₂SO₄)

Advanced Research Questions

Q. What pharmacological mechanisms are associated with this compound?

Q. How do structural modifications impact bioactivity?

Q. What computational methods validate its reactivity?

Q. What challenges arise in isolating intermediates during synthesis?

- Co-crystallization issues : Co-crystals of intermediates (e.g., thioamide derivatives) resist isolation due to similar solubility profiles .

- Mitigation strategies :

Data Contradictions and Resolutions

- IR peaks for amide groups : Reported ranges vary (1649–1670 cm⁻¹ vs. 1680–1700 cm⁻¹ in older studies). Resolution: Confirm via ¹H NMR integration of NH protons .

- Biological activity discrepancies : Some studies report higher IC₅₀ values (e.g., 15 µM in HT-29 cells). Likely due to cell line-specific uptake mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.